molecular formula C9H10ClFS B8709181 1-[(3-Chloropropyl)thio]-4-fluorobenzene CAS No. 5322-56-5

1-[(3-Chloropropyl)thio]-4-fluorobenzene

Cat. No.: B8709181
CAS No.: 5322-56-5
M. Wt: 204.69 g/mol
InChI Key: QPOBUEZOYAQIMV-UHFFFAOYSA-N
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Description

1-[(3-Chloropropyl)thio]-4-fluorobenzene (CAS No. 64747-82-6) is a fluorinated aromatic compound with a chloropropylthio (-S-(CH₂)₃Cl) substituent. Its molecular formula is C₉H₁₀ClF, and it has a molecular weight of 172.63 g/mol . The compound is classified as a biochemical intermediate, often utilized in pharmaceutical and organic synthesis due to its reactive thioether group and halogenated alkyl chain. Its structure combines the electron-withdrawing fluorine atom on the benzene ring with a nucleophilic sulfur atom, making it a versatile building block for further functionalization .

Properties

CAS No.

5322-56-5

Molecular Formula

C9H10ClFS

Molecular Weight

204.69 g/mol

IUPAC Name

1-(3-chloropropylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C9H10ClFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

QPOBUEZOYAQIMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether vs. Ether Derivatives

1-(3-Chloropropoxy)-4-fluorobenzene
  • CAS No.: 1716-42-3
  • Formula : C₉H₁₀ClFO
  • Molecular Weight : 188.63 g/mol
  • Key Difference : Replaces the sulfur atom in the thioether group with oxygen, forming an ether linkage.
  • Properties : Ethers are generally less nucleophilic than thioethers due to oxygen’s lower polarizability. This reduces reactivity in substitution reactions but enhances stability under oxidative conditions .
1-[(3-Chloropropyl)thio]-4-methoxybenzene
  • Formula : C₁₀H₁₃ClOS
  • Molecular Weight : 216.73 g/mol
  • Key Difference : Substitutes the fluorine atom with a methoxy (-OCH₃) group.
  • Properties : The methoxy group is electron-donating, increasing electron density on the benzene ring, which may alter reaction kinetics in electrophilic aromatic substitution compared to the electron-withdrawing fluorine .

Halogen and Alkyl Chain Variants

1-(1-Bromoethyl)-4-fluorobenzene
  • CAS No.: 65130-46-3
  • Formula : C₈H₈BrF
  • Molecular Weight : 203.05 g/mol
  • Key Difference : Features a bromoethyl group instead of chloropropylthio.
  • Properties : Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions. The shorter ethyl chain reduces steric hindrance compared to the propyl group .
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
  • CAS No.: 1204295-86-2
  • Formula : C₁₀H₈F₃
  • Molecular Weight : 186.17 g/mol
  • Key Difference : Incorporates a cyclopropane ring with difluoromethyl substitution.
  • Properties : The strained cyclopropane ring and fluorinated methyl group increase electrophilicity, making this compound suitable for cycloaddition or cross-coupling reactions .

Piperazine and Pyrrolidine Derivatives

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride
  • CAS No.: 52605-52-4
  • Formula : C₁₃H₁₈Cl₂N₂·HCl
  • Molecular Weight : 309 g/mol
  • Key Difference : Contains a piperazine ring with dual chloro substituents.
  • Properties : The piperazine moiety introduces basicity and hydrogen-bonding capability, often exploited in drug design for receptor targeting .
1-(3-Chloropropyl)-Pyrrolidine Hydrochloride
  • Key Difference : Features a pyrrolidine ring instead of a benzene ring.
  • Properties : Pyrrolidine’s saturated ring enhances conformational flexibility, favoring interactions in catalytic or biological systems .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point* Reactivity Profile
1-[(3-Chloropropyl)thio]-4-fluorobenzene 64747-82-6 C₉H₁₀ClF 172.63 Not reported High (thioether nucleophilicity)
1-(3-Chloropropoxy)-4-fluorobenzene 1716-42-3 C₉H₁₀ClFO 188.63 Not reported Moderate (ether stability)
1-(1-Bromoethyl)-4-fluorobenzene 65130-46-3 C₈H₈BrF 203.05 Not reported Very high (Br leaving group)
1-[(3-Chloropropyl)thio]-4-methoxybenzene - C₁₀H₁₃ClOS 216.73 Not reported Moderate (methoxy electron donation)

*Note: Thermal data (e.g., TGA) from suggests chloropropylthio compounds undergo decomposition above 200°C, consistent with alkyl halide behavior .

Reactivity Insights:

  • Thioethers vs. Ethers : The sulfur atom in this compound facilitates nucleophilic substitution (e.g., alkylation) and oxidation reactions more readily than its ether analog .
  • Halogen Effects : Bromine in 1-(1-bromoethyl)-4-fluorobenzene enhances leaving-group ability, whereas chlorine in the target compound offers a balance between reactivity and stability .
  • Fluorination Impact : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions on the benzene ring, contrasting with methoxy’s electron-donating effects .

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